3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine
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Overview
Description
3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine is a heterocyclic compound with a fused triazine and imidazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine typically involves the construction of the imidazole and triazine rings. One common method is the annulation of the azole fragment to the 1,2,4-triazine ring. This can be achieved through azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Enamines and enolates are promising synthons for accessing 4-unsubstituted azolo[5,1-c][1,2,4]-triazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its high thermal stability and energetic properties.
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Another compound with similar structural properties but different thermal stability.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits high thermal stability and is used in energetic materials.
Uniqueness
3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine is unique due to its specific substitution pattern and the presence of both nitro and methyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H9N5O2 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3,6-dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5O2/c1-4-3-11-5(2)8-6(12(13)14)7(11)10-9-4/h10H,3H2,1-2H3 |
InChI Key |
VDXQWTGSSPTYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2=C(N=C(N2C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
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